5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one
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Overview
Description
5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and chemical properties, making them significant in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives.
Reduction: Formation of dihydroquinoxaline compounds.
Substitution: Introduction of different functional groups at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives .
Scientific Research Applications
5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one involves interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine
- 3H-Imidazo[4,5-f]quinoxalin-2-amine, 3,4,5,7,8-pentamethyl
Uniqueness
5-Amino-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one is unique due to its specific structural features and the presence of an amino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90331-39-8 |
---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-amino-2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C12H11N3O/c13-9-11-10(14-5-6-15-11)7-3-1-2-4-8(7)12(9)16/h1-4,16H,5-6,13H2 |
InChI Key |
JXLYNHDWSAHEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)N |
Origin of Product |
United States |
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